molecular formula C6H8O8-2 B1230989 (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

Cat. No.: B1230989
M. Wt: 208.12 g/mol
InChI Key: DSLZVSRJTYRBFB-ORZLYADOSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate can be synthesized through various chemical reactions. One common method involves the use of diisopropylamine and n-butyllithium in tetrahydrofuran (THF) at -78°C . The reaction involves the formation of a lithium diisopropylamide (LDA) intermediate, which then reacts with the starting material to form this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in dehydration reactions catalyzed by enzymes such as glucarate dehydratase .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include strong bases like LDA and oxidizing agents. The reactions are typically carried out in organic solvents such as THF under controlled temperature conditions .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, dehydration of this compound can lead to the formation of 5-keto-4-deoxy-D-glucarate .

Scientific Research Applications

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate has various scientific research applications, particularly in the fields of chemistry and biology. It is used as a model compound in studies involving enzyme catalysis and metabolic pathways . In medicine, it is studied for its potential therapeutic effects and interactions with biological molecules .

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate involves its interaction with specific enzymes and metabolic pathways. For instance, glucarate dehydratase catalyzes the dehydration of this compound to form 5-keto-4-deoxy-D-glucarate . This enzyme-mediated reaction is crucial for understanding the compound’s role in metabolic processes.

Comparison with Similar Compounds

Similar Compounds: (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate is similar to other idarate compounds, such as D-idarate(2-) and L-idarate(1-) . These compounds share similar chemical structures but differ in their stereochemistry and charge states.

Uniqueness: this compound is unique due to its specific stereochemistry and net charge, which influence its reactivity and interactions with biological molecules. Its enantiomer, D-idarate(2-), has different properties and applications, highlighting the importance of stereochemistry in chemical and biological studies .

Properties

Molecular Formula

C6H8O8-2

Molecular Weight

208.12 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3+,4+/m0/s1

InChI Key

DSLZVSRJTYRBFB-ORZLYADOSA-L

Isomeric SMILES

[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O

SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate
Reactant of Route 2
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate
Reactant of Route 3
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate
Reactant of Route 4
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate
Reactant of Route 5
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate
Reactant of Route 6
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

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